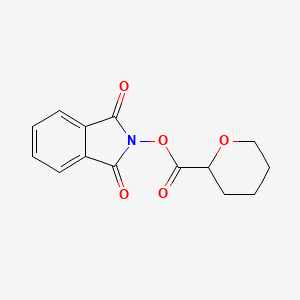
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate (hereafter referred to as “this compound” or “the compound”) is a synthetic organic compound with a wide variety of applications in scientific research. The compound is a member of the family of oxanes, which are molecules with a three-carbon ring structure. It is a colorless, odorless, and crystalline solid that is soluble in most common organic solvents. This compound has been studied extensively in recent years and has been found to have a number of interesting biochemical and physiological effects.
科学的研究の応用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has been used in a number of scientific research applications. It has been used as a probe in the study of enzyme-catalyzed reactions, as a substrate in the study of enzyme kinetics, and as a model compound to study the mechanism of action of enzymes. It has also been used as a model compound to study the structure and function of proteins. In addition, it has been used in the study of the mechanism of action of drugs, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds.
作用機序
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of a competing substrate or by changing the pH of the reaction.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have a number of beneficial effects, including improved mood, increased energy, and improved cognitive function. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a number of beneficial effects, including improved memory and increased alertness.
実験室実験の利点と制限
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also soluble in most common organic solvents, which makes it easy to work with. In addition, it is relatively inexpensive and readily available.
However, there are a few limitations to using this compound in laboratory experiments. It is not very soluble in water, so it may not be suitable for experiments involving aqueous solutions. In addition, it can be toxic if ingested, so it must be handled with care.
将来の方向性
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of potential applications and directions for future research. It could be used to study the structure and function of other enzymes, as well as to develop new inhibitors for these enzymes. It could also be used to study the mechanism of action of other drugs, as well as to develop new drugs for the treatment of various diseases and disorders. In addition, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new compounds with beneficial effects. Finally, it could be used in the development of new synthetic methods and compounds.
合成法
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate can be synthesized from a variety of starting materials. One method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a base, such as sodium hydride. This reaction produces a this compound ester. Another method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a catalyst, such as palladium chloride. This reaction produces a this compound ester.
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-9-5-1-2-6-10(9)13(17)15(12)20-14(18)11-7-3-4-8-19-11/h1-2,5-6,11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONANPOBWCGEYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

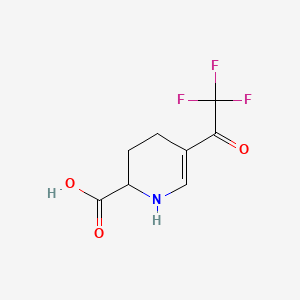
![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
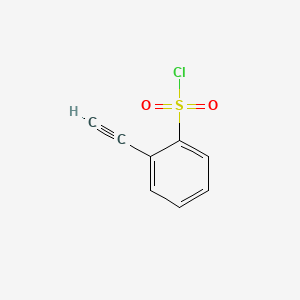
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
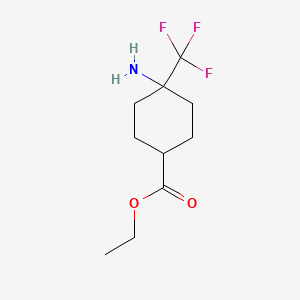
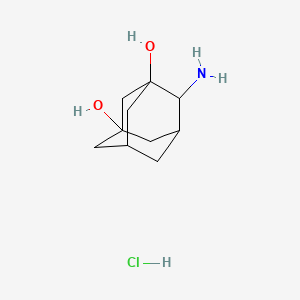
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
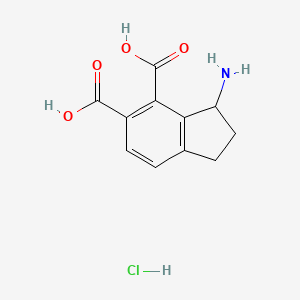
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
